molecular formula C11H10N2O B12902577 1-(p-tolyl)pyrimidin-2(1H)-one CAS No. 17758-14-4

1-(p-tolyl)pyrimidin-2(1H)-one

Katalognummer: B12902577
CAS-Nummer: 17758-14-4
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: DSSRCGDPRZSVHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-tolyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a p-tolyl group at the 1-position and a keto group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(p-tolyl)pyrimidin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of p-toluidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone compound. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-tolyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-(p-tolyl)pyrimidin-2(1H)-ol.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(p-tolyl)pyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(p-tolyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(p-tolyl)pyrimidin-4(3H)-one: Similar structure but with the keto group at a different position.

    1-(m-tolyl)pyrimidin-2(1H)-one: Similar structure but with the tolyl group at the meta position.

    1-(p-tolyl)pyrimidin-4(1H)-one: Similar structure but with the keto group at the 4-position.

Uniqueness

1-(p-tolyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the p-tolyl group and the keto group can affect the compound’s ability to interact with other molecules, making it a valuable scaffold for the development of new compounds with desired properties.

Eigenschaften

17758-14-4

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

1-(4-methylphenyl)pyrimidin-2-one

InChI

InChI=1S/C11H10N2O/c1-9-3-5-10(6-4-9)13-8-2-7-12-11(13)14/h2-8H,1H3

InChI-Schlüssel

DSSRCGDPRZSVHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C=CC=NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.